Formosanin C

Description

Properties

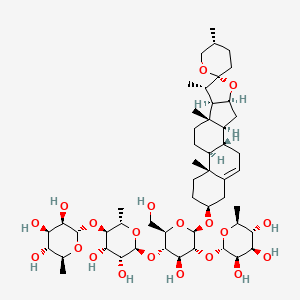

Molecular Formula |

C51H82O20 |

|---|---|

Molecular Weight |

1015.2 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C51H82O20/c1-20-10-15-51(62-19-20)21(2)32-30(71-51)17-29-27-9-8-25-16-26(11-13-49(25,6)28(27)12-14-50(29,32)7)66-48-44(70-46-39(59)36(56)34(54)23(4)64-46)41(61)43(31(18-52)67-48)69-47-40(60)37(57)42(24(5)65-47)68-45-38(58)35(55)33(53)22(3)63-45/h8,20-24,26-48,52-61H,9-19H2,1-7H3/t20-,21+,22+,23+,24+,26+,27-,28+,29+,30+,31-,32+,33+,34+,35-,36-,37+,38-,39-,40-,41+,42+,43-,44-,45+,46+,47+,48-,49+,50+,51-/m1/s1 |

InChI Key |

OZIHYFWYFUSXIS-HDDFSWBLSA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1 |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1 |

Pictograms |

Irritant |

Synonyms |

diosgenin 3-O-alpha-rhamnopyranosyl-(1-4)-alpha-rhamnopyranosyl-(1-4)-(alpha-rhamnopyranosyl-(1-2))-beta-glucopyranoside formosanin C Paris saponin II |

Origin of Product |

United States |

Foundational & Exploratory

Formosanin C: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formosanin C, a diosgenin-based steroidal saponin, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the natural occurrence of this compound, detailed protocols for its extraction and purification, and a summary of its known biological effects, with a focus on its anti-inflammatory and ferroptosis-inducing properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Source of this compound

This compound is primarily isolated from perennial herbs of the genus Paris, belonging to the Melanthiaceae family. The principal plant sources are:

-

Paris polyphylla var. chinensis (Franch.) Hara : The rhizome of this plant, known as Rhizoma Paridis in traditional Chinese medicine, is a major source of this compound.

-

Paris formosana Hayata : This species is another significant natural source of this compound.[1]

The concentration of steroidal saponins, including this compound, varies among different parts of the plant.

Quantitative Data on Saponin Content in Paris polyphylla

The following table summarizes the available quantitative data on the total saponin content in various parts of Paris polyphylla. It is important to note that specific yield data for this compound is limited in the reviewed literature; the data largely pertains to total steroidal saponins.

| Plant Part | Species | Total Saponin Content (% of dry weight) | Reference |

| Rhizome | Paris polyphylla var. chinensis | 2.021% | [2] |

| Root | Paris polyphylla var. chinensis | 0.263% | [2] |

| Terrestrial Stem | Paris polyphylla var. chinensis | Not detected | [2] |

| Leaves | Paris polyphylla var. chinensis | Not detected | [2] |

Experimental Protocols: Extraction and Purification of this compound

The following is a synthesized, detailed protocol for the extraction and purification of this compound from Rhizoma Paridis, based on established methods for steroidal saponins from this genus.

Extraction Workflow

Detailed Extraction Protocol

-

Preparation of Plant Material : Air-dry the rhizomes of Paris polyphylla and grind them into a fine powder.

-

Ethanol Extraction :

-

Reflux the powdered rhizomes with 80% ethanol (1:10 w/v) for 2 hours.

-

Filter the mixture and collect the ethanol extract.

-

Repeat the extraction process on the plant residue to ensure maximum yield.

-

Combine the ethanol extracts from both extractions.

-

-

Concentration : Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator to obtain a viscous residue.

-

Liquid-Liquid Partitioning :

-

Suspend the residue in distilled water.

-

Perform liquid-liquid partitioning with water-saturated n-butanol.

-

Separate and collect the n-butanol layer, which will contain the saponins.

-

-

Final Concentration : Concentrate the n-butanol fraction to dryness under reduced pressure to yield the crude saponin extract.

Purification Workflow

Detailed Purification Protocol

-

Macroporous Resin Column Chromatography :

-

Dissolve the crude saponin extract in a minimal amount of the initial mobile phase.

-

Load the solution onto a pre-equilibrated macroporous resin column (e.g., D101).

-

Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

-

-

Silica Gel Column Chromatography :

-

Pool and concentrate the this compound-rich fractions from the macroporous resin chromatography.

-

Subject the concentrated fractions to silica gel column chromatography.

-

Elute with a solvent system such as chloroform-methanol-water in a gradient manner.

-

Collect and analyze fractions by TLC to isolate partially purified this compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) :

-

Further purify the this compound-containing fractions using preparative HPLC on a C18 column.

-

Use a mobile phase of acetonitrile and water in an isocratic or gradient elution.

-

Monitor the elution at a suitable wavelength (e.g., 203 nm) and collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain pure this compound.

-

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. Two key mechanisms of action are the inhibition of the NF-κB signaling pathway and the induction of ferroptosis.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to attenuate inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. In the presence of an inflammatory stimulus like lipopolysaccharide (LPS), this compound prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Induction of Ferroptosis

This compound has been identified as a novel inducer of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid reactive oxygen species (ROS). The proposed mechanism involves the induction of ferritinophagy, a process where the iron-storage protein ferritin is degraded via autophagy, leading to an increase in intracellular labile iron. This elevated iron level, in conjunction with other cellular processes, results in the accumulation of lipid ROS and subsequent cell death.

Conclusion

This compound, a steroidal saponin predominantly found in Paris polyphylla, exhibits significant therapeutic potential. This guide has provided a comprehensive overview of its natural sources, a detailed methodology for its isolation and purification, and an examination of its key biological activities. The elucidation of its mechanisms of action, particularly in the context of inflammation and ferroptosis, opens new avenues for drug discovery and development. Further research is warranted to fully explore the pharmacological applications of this promising natural compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Formosanin C: Chemical Structure, Properties, and Biological Activities

This technical guide provides a comprehensive overview of this compound, a naturally occurring steroidal saponin with significant potential in drug development. This document details its chemical structure, physicochemical properties, and diverse biological activities, with a focus on its anti-cancer mechanisms. Detailed experimental protocols for key assays and visual representations of its modulation of critical signaling pathways are included to support further research and development efforts.

Chemical Structure and Properties

This compound, also known as Paris Saponin II, is a diosgenin saponin isolated from plants of the Paris genus, notably Paris formosana Hayata.[1][2] Its complex structure consists of a steroidal aglycone (diosgenin) linked to a tetrasaccharide chain, contributing to its unique biological activities.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Synonyms | NSC 306864, Paris Saponin II, Polyphyllin B, PS II | [4][5] |

| CAS Number | 50773-42-7 | [4][5] |

| Molecular Formula | C₅₁H₈₂O₂₀ | [4][5][6] |

| Molecular Weight | 1015.20 g/mol | [4][5] |

| Appearance | Solid | [5] |

| Solubility | Soluble in DMSO. Slightly soluble in Chloroform, Methanol, and Water. | [5] |

| Purity | ≥98% | [5] |

| Storage | -20°C | [4] |

Biological Activities and Therapeutic Potential

This compound exhibits a wide range of biological activities, with its anti-cancer properties being the most extensively studied. It has demonstrated efficacy against various cancer cell lines, including lung, liver, breast, and colorectal cancer.[7] Its multifaceted anti-tumor mechanisms include the induction of apoptosis, autophagy, and ferroptosis, as well as cell cycle arrest and inhibition of metastasis.[7] Notably, this compound has been shown to have minimal cytotoxic effects on non-tumorigenic human cells.[8]

Beyond its anti-cancer effects, this compound also possesses anti-inflammatory, antifungal, and immunomodulatory properties.[2][7] It can inhibit the NF-κB signaling pathway to exert anti-inflammatory effects and enhance the activity of immune cells.[7]

Table 2: Summary of this compound's Biological Effects on Cancer Cells

| Biological Effect | Cell Line(s) | Concentration/Time | Key Findings | Source(s) |

| Induction of Apoptosis | HepG2 (Liver Cancer) | 5-10 µg/mL, 24-48 h | Induces apoptosis in a concentration- and time-dependent manner. | [7] |

| A549 (Lung Cancer) | 0-8 µM, 24 h | Suppresses cell population through caspase activation-mediated apoptosis. | [7] | |

| Induction of Autophagy | A549 (Lung Cancer) | 4 µM, 0-72 h | Induces early-stage autophagy but blocks autophagic flux at later stages. | [1][7] |

| Multiple Myeloma Cells | Not specified | Activates autophagy through the PI3K/AKT/mTOR pathway. | [9] | |

| Induction of Ferroptosis | HepG2 (Liver Cancer) | 5 µM, 24 h | Induces ferritinophagy and ferroptosis via a lipid ROS-dependent process. | [7] |

| HCT 116 & HT-29 (Colorectal Cancer) | Not specified | Potent inducer of ferroptosis, associated with lipid ROS formation. | [8] | |

| Cell Cycle Arrest | HepG2 (Liver Cancer) | 0-5 µg/mL, 24 h | Blocks cells at the S phase of the cell cycle. | [7][10] |

| Inhibition of Metastasis | Lung Cancer Cells | 2-4 µM, 24 h | Suppresses motility through the Epithelial-Mesenchymal Transition (EMT) pathway. | [1][7] |

| Inhibition of Lactate Export | NSCLC Cells | Not specified | Downregulates MCT4 and CD147, blocking lactate export and causing mitochondrial dysfunction. | [11] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in cell survival, proliferation, and death.

PI3K/AKT/mTOR Signaling Pathway

In multiple myeloma and lung cancer cells, this compound has been shown to suppress the PI3K/AKT/mTOR signaling pathway.[1][9] This inhibition leads to the induction of autophagy, which can contribute to apoptosis in cancer cells.[9]

Caption: this compound inhibits the PI3K/AKT/mTOR pathway, leading to autophagy-mediated apoptosis.

Caspase-Mediated Apoptosis and Autophagy Inhibition

This compound can induce apoptosis through the activation of caspases. In combination with Polyphyllin VII, it enhances pro-apoptotic effects by activating caspase-3, -8, and -9.[12][13] This activation leads to the cleavage of Beclin-1, which in turn suppresses autophagy and further promotes apoptosis.[12][13]

Caption: this compound and Polyphyllin VII synergistically induce apoptosis via caspase activation and subsequent Beclin-1 cleavage.

Experimental Protocols

Isolation and Purification of this compound from Paris formosana

This protocol is a general guideline based on methods for isolating steroidal saponins from Paris species.[14][15][16]

-

Extraction: The dried and powdered rhizomes of Paris formosana are extracted with 70% ethanol at 70°C for 2 hours with a solid-liquid ratio of 1:25 (g/mL). This process is repeated three times.

-

Concentration: The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Macroporous Resin Chromatography: The crude extract is subjected to column chromatography on HPD-600 macroporous resin. The column is first washed with deionized water to remove impurities, and then the saponins are eluted with a stepwise gradient of ethanol (e.g., 30%, 50%, 70%, 95%).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Preparative HPLC: The fractions rich in this compound are pooled, concentrated, and further purified by preparative HPLC to obtain high-purity this compound.

Cell Viability Assessment (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[3][11][17]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This protocol is based on standard flow cytometry procedures for apoptosis detection.[4][5][9][10]

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the MTT assay. After treatment, harvest the cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of ~1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of 100 µg/mL propidium iodide (PI) working solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry immediately.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol follows standard procedures for cell cycle analysis.[6][12][18][19]

-

Cell Treatment and Harvesting: Treat and harvest cells as described above.

-

Fixation: Resuspend the cell pellet in cold PBS and add dropwise to ice-cold 70% ethanol while vortexing. Fix the cells for at least 2 hours on ice.

-

Washing: Wash the fixed cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 500 µL of a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry.

Western Blotting for Autophagy Markers (LC3-II and Beclin-1)

This is a general protocol for detecting changes in autophagy-related proteins.[1][7][8][13][20]

-

Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B, Beclin-1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a broad spectrum of biological activities, particularly potent anti-cancer effects. Its ability to modulate multiple critical signaling pathways, leading to apoptosis, autophagy, and ferroptosis in cancer cells, highlights its therapeutic potential. The detailed methodologies and pathway analyses provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to further explore and harness the therapeutic benefits of this compound.

References

- 1. air.unimi.it [air.unimi.it]

- 2. Immunomodulating effects of the hydrolysis products of this compound and beta-ecdysone from Paris formosana Hayata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. kumc.edu [kumc.edu]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancer.wisc.edu [cancer.wisc.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. broadpharm.com [broadpharm.com]

- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. bdbiosciences.com [bdbiosciences.com]

- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 20. blog.cellsignal.com [blog.cellsignal.com]

Formosanin C: A Technical Guide to its Traditional Use in Folk Medicine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Date: November 9, 2025

Introduction

Formosanin C, a steroidal saponin, is a prominent bioactive compound isolated from the rhizome of Paris formosana Hayata, a plant species belonging to the Melanthiaceae family.[1][2] Also known as Paris saponin II, this compound is a key constituent of a group of plants that have been utilized for centuries in traditional folk medicine, particularly in Taiwan and other parts of Asia.[1] This technical guide provides a comprehensive overview of the traditional ethnobotanical applications of plants containing this compound, with a focus on the historical context, preparation methods, and traditional therapeutic claims. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, offering insights into the historical use of this potent phytochemical.

The genus Paris, to which P. formosana belongs, has a long history of use in Traditional Chinese Medicine (TCM) and various ethnic minority medical systems in China and Nepal.[2][3][4] The rhizome of these plants, known colloquially as "Chonglou" in China, is the primary part used for medicinal purposes.[3] Traditional applications have centered on its purported anti-inflammatory, detoxifying, and hemostatic properties.[3][5]

Traditional Medicinal Uses

The traditional use of this compound is intrinsically linked to the use of the whole plant, primarily the rhizome of Paris species. Ethnobotanical records indicate a wide range of applications, leveraging the plant's bioactive compounds for various ailments.

Treatment of Toxicity and Bites

One of the most frequently cited traditional uses of Paris rhizome is as an antidote for snakebites and insect bites.[3][5] In Taiwanese folk medicine, Paris formosana has been specifically used as a remedy for snakebite toxicity.[1] The traditional understanding attributes this efficacy to the plant's ability to "clear heat and detoxify."[3]

Anti-inflammatory and Analgesic Applications

The rhizome of Paris species has been widely employed in folk medicine to treat a variety of inflammatory conditions. These include ulcers, abscesses, carbuncles, sore throat, mumps, and mastitis.[3][5] It is also used to reduce swelling and relieve pain associated with trauma and injuries.[3]

Hemostatic Agent

Traditional medicine practitioners have utilized Paris rhizome to control bleeding. This hemostatic property is a key feature in its application for treating traumatic injuries.[4][5]

Anti-neoplastic Use

Folk remedies have also included the use of Paris rhizome for the treatment of tumors, showcasing an early recognition of its potential anti-cancer properties.[1][5] Modern scientific research has since investigated the anti-tumor effects of this compound and other steroidal saponins from the Paris genus.[6]

Other Traditional Applications

Ethnobotanical studies have documented a variety of other traditional uses for Paris species, including the treatment of:

-

Gastrointestinal disorders[5]

-

Skin diseases[5]

-

Gynecological conditions[3]

-

Respiratory ailments[4]

-

Convulsions[3]

Quantitative Data from Traditional Formulations

While precise dosages in traditional medicine can vary, ethnobotanical surveys and historical records provide some quantitative insights into the use of Paris rhizome. The following tables summarize available data on traditional preparations.

Table 1: Traditional Dosage of Paris Rhizome (Chonglou)

| Preparation Method | Dosage | Traditional Indication | Source |

| Dry Powder | 10-15 g | Sore throat, unnamed swelling, mastitis, mumps | [3] |

| Decoction | 6 g | Liver and lung cancer (in a compound prescription) | [7] |

| External Application | 20 g (powder mixed with 50 g Vaseline) | Ulcers and abscesses | [3] |

Table 2: Components of a Traditional Compound Prescription for Cancer Treatment

| Herb | Scientific Name | Amount (g) |

| Paris polyphylla var. yunnanensis | Paris polyphylla var. yunnanensis | 6 |

| Panax bipinnatifidus | Panax bipinnatifidus Seem. | 3 |

| Panax notoginseng | Panax notoginseng (Burkill) F. H. Chen ex C. H. Chow | 1 |

| Fritillaria cirrhosa | Fritillaria cirrhosa D. Don | 2 |

| Pleione bulbocodioides | Pleione bulbocodioides (Franch.) | 1 |

| Glycyrrhiza yunnanensis | Glycyrrhiza yunnanensis S. H. Cheng and L. K. Dai ex P. C. Li | 1 |

| Gastrodia elata | Gastrodia elata Bl. | 2 |

| Source:[7] |

Traditional Preparation Methodologies

The preparation of Paris rhizome in traditional medicine involves several methods, aimed at extracting its therapeutic properties. The choice of method often depends on the intended use and the specific ailment being treated.

Primary Processing

The rhizome is the primary part of the plant used. It can be utilized either fresh or dried.[7] Drying is a common preservation method, and studies have explored various drying techniques to optimize the retention of bioactive compounds.[8]

Formulation Methods

Traditional formulations of Paris rhizome include:

-

Powdering: The dried rhizome is ground into a fine powder for either internal consumption or external application.[3]

-

Decoction: The rhizome is boiled in water to create a liquid extract for oral administration. This is a common method for preparing herbal remedies in Traditional Chinese Medicine.

-

Tinctures and Infusions: The rhizome may be steeped in alcohol (wine) or mixed with other liquids like honey.[3]

-

Steaming and Boiling: Specialized processing methods such as steaming or foil-packet boiling are also reported.[7]

Experimental Protocols (Reconstructed from Traditional Methods)

While detailed, standardized experimental protocols are a hallmark of modern science, it is possible to reconstruct the general steps of traditional preparation methods for research purposes.

Protocol for Powder Preparation

-

Harvesting: The rhizome of Paris formosana is harvested. Ethnobotanical reports from Nepal suggest harvesting during the fruiting season (October) for maximum abundance, with a belief that harvesting on a specific day in mid-April enhances medicinal effectiveness.[2]

-

Cleaning: The harvested rhizomes are thoroughly cleaned to remove soil and other debris.

-

Drying: The rhizomes are dried. Traditional methods would likely involve sun-drying or air-drying. Modern studies suggest that hot-air drying at 60°C can be an effective method.[8]

-

Pulverization: The dried rhizomes are ground into a fine powder using a mortar and pestle or a mechanical grinder.

-

Storage: The powder is stored in a cool, dry place.

Protocol for Decoction Preparation

-

Material: A specified amount of dried or fresh Paris formosana rhizome is used.

-

Soaking: The rhizome may be soaked in a specified volume of cold water for a period (e.g., 30 minutes) to facilitate extraction.

-

Boiling: The mixture is brought to a boil and then simmered over low heat for a designated time (e.g., 30-60 minutes).

-

Straining: The liquid is strained to remove the solid plant material.

-

Administration: The resulting decoction is consumed orally.

Visualizations

Logical Workflow of Traditional Preparation

Caption: Workflow of Traditional Paris formosana Rhizome Preparation.

Signaling Pathway of this compound (from Modern Research)

The traditional use of Paris formosana did not include an understanding of cellular signaling pathways. However, modern research has elucidated some of the mechanisms by which this compound exerts its biological effects, particularly its anti-cancer properties.

Caption: Simplified Signaling Pathways of this compound in Cancer Cells.

Conclusion

The traditional use of plants containing this compound, particularly the rhizome of Paris species, provides a rich historical context for the compound's therapeutic potential. The long-standing application in folk medicine for treating a range of conditions, from snakebites to tumors, underscores the significance of its bioactive constituents. While traditional knowledge does not encompass the molecular mechanisms of action, it has guided modern scientific inquiry into the pharmacological properties of this compound. This guide serves as a bridge between the ethnobotanical history and contemporary research, offering a valuable resource for the continued exploration and development of this promising natural product. Further research is warranted to validate these traditional uses through rigorous clinical trials and to fully elucidate the pharmacological and toxicological profiles of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Paris polyphylla - Wikipedia [en.wikipedia.org]

- 3. Paris spp (Liliaceae): a review of its botany, ethnopharmacology, phytochemistry, pharmacological activities, and practical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Traditional use of Paris polyphylla and its active components] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The genus Paris: a fascinating resource for medicinal and botanical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethnobotanical and Ethnopharmacological Study of Paris polyphylla var. yunnanensis in Yunnan Province, China - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Formosanin C: A Comprehensive Technical Review of its Anticancer Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formosanin C (FC), a steroidal saponin extracted from the rhizomes of Paris formosana Hayata, is a natural compound with a growing body of evidence supporting its potent anticancer activities. Traditionally used in herbal medicine, FC has demonstrated a multi-faceted approach to combating cancer by influencing a range of cellular processes, including apoptosis, autophagy, metastasis, and metabolic pathways. This technical guide provides an in-depth review of the existing literature on this compound's mechanisms of action, summarizing key quantitative data, experimental methodologies, and the signaling pathways it modulates.

Cytotoxic and Antiproliferative Activity

This compound exhibits significant cytotoxic effects across a diverse range of human cancer cell lines. Its efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of FC required to inhibit the proliferation of 50% of the cancer cell population.

Table 1: In Vitro Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (hrs) | Assay Method |

| Lung Cancer | A549 | ~2.0 - 4.0 | 24 | MTT Assay |

| Lung Cancer | NCI-H460 | Not Specified | 24 | MTT Assay |

| Multiple Myeloma | H929 | ~2.0 | 24 | Not Specified |

| Multiple Myeloma | ARP1 | ~2.0 | 24 | Not Specified |

| Ovarian Cancer | SKOV3 | Not Specified | Not Specified | Not Specified |

| Colorectal Cancer | HT-29 | Not Specified | Not Specified | Not Specified |

| Hepatocellular Carcinoma | HepG2 | Not Specified | Not Specified | Not Specified |

Note: Data is compiled from multiple sources. Specific IC50 values can vary based on experimental conditions. Some studies confirm potent activity without specifying the exact IC50 value in the abstract.

Mechanisms of Anticancer Action

This compound's anticancer effects are not attributable to a single mechanism but rather to a coordinated disruption of multiple pathways essential for tumor survival and progression.

Induction of Apoptosis

A primary mechanism of FC is the induction of programmed cell death, or apoptosis. In lung cancer cells, FC treatment leads to the activation of caspase-2, caspase-3, caspase-8, and caspase-9. It modulates the balance of pro- and anti-apoptotic proteins by downregulating Bcl-2 and upregulating Bax, which in turn alters the mitochondrial membrane potential and triggers the intrinsic apoptotic cascade.

Dual Modulation of Autophagy

Autophagy, a cellular degradation and recycling process, plays a complex dual role in cancer. This compound uniquely functions as both an inducer and a blocker of the autophagic process.[1][2] It initiates the early stages of autophagy, evidenced by the accumulation of LC3-II, a marker for autophagosome formation.[1][3] However, it subsequently impedes the later stages by preventing the fusion of autophagosomes with lysosomes, leading to a blockage of autophagic flux.[1][2] This accumulation of non-functional autophagosomes ultimately contributes to cancer cell death.[1][2]

Metabolic Reprogramming via Lactate Transport Inhibition

Cancer cells often exhibit altered metabolism, characterized by high rates of glycolysis even in the presence of oxygen (the Warburg effect). This leads to the production and export of lactate, which fuels tumor progression. This compound has been shown to inhibit non-small-cell lung cancer (NSCLC) progression by downregulating the expression of lactate transporters MCT4 and its chaperone CD147.[4] This blockage of lactate export causes a toxic intracellular accumulation of lactate, leading to mitochondrial dysfunction, excessive oxidative stress, and reduced ATP production, ultimately resulting in cell death.[4]

Inhibition of Metastasis and Invasion

The spread of cancer to distant organs, or metastasis, is a major cause of mortality. This compound has demonstrated a potent ability to inhibit the invasion and migration of cancer cells. This anti-metastatic effect is achieved by suppressing a broad spectrum of matrix metalloproteinases (MMPs), including MMP-1, -2, -3, -9, and -14. These enzymes are crucial for degrading the extracellular matrix, a key step in enabling cancer cells to invade surrounding tissues and enter the bloodstream.

Immunomodulatory Effects

Beyond its direct effects on cancer cells, this compound also exhibits immunomodulatory properties that can enhance the body's anti-tumor response. It has been shown to modulate the formation of granulocyte/macrophage colonies and regulate the activation of natural killer T cells. In a mouse model of breast cancer, FC administration, particularly in combination with radiofrequency ablation (RFA), increased the proportion of cytotoxic CD8+ T cells expressing IFNγ and TNFα within the tumor, indicating an enhanced adaptive immune response against the cancer.[5]

Key Signaling Pathways Modulated by this compound

This compound exerts its effects by targeting critical signaling pathways that regulate cell survival, proliferation, and autophagy.

PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell growth and survival and is often hyperactivated in cancer. This compound has been shown to suppress this pathway in multiple myeloma and lung cancer cells. By inhibiting the phosphorylation of PI3K, AKT, and mTOR, FC effectively shuts down this pro-survival signaling cascade, leading to the induction of autophagy-mediated apoptosis.

Caption: FC inhibits the PI3K/AKT/mTOR pro-survival pathway.

Apoptosis Induction Pathway

This compound triggers apoptosis through both intrinsic and extrinsic pathways, centrally involving the activation of a cascade of caspase enzymes.

Caption: FC induces apoptosis via caspase activation.

Autophagy Flux Blockade

FC's unique dual action on autophagy involves initiating autophagosome formation but preventing their degradation, leading to cytotoxic accumulation.

Caption: FC induces and subsequently blocks autophagic flux.

Detailed Experimental Protocols

The following sections describe generalized protocols for key assays used to evaluate the anticancer activity of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[5]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) only. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[3]

-

MTT Addition: Following incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.

-

Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium Iodide (PI), a fluorescent nucleic acid stain, is unable to cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[6][7]

-

Cell Preparation: Cells are cultured and treated with this compound as described for the viability assay. Both adherent and floating cells are collected.

-

Staining: Cells are washed with cold PBS and resuspended in 1X Binding Buffer.[6] FITC-conjugated Annexin V is added, and the cells are incubated for 15 minutes at room temperature in the dark.[6][8] PI staining solution is then added just prior to analysis.

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer. The results allow for the quantification of four cell populations:

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and autophagy.

-

Cell Lysis: After treatment with this compound, cells are washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.[1]

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., p-AKT, LC3, Caspase-3).[1][3] After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system. The intensity of the bands corresponds to the level of protein expression, often normalized to a loading control like GAPDH or β-actin.[3]

In Vivo Tumor Xenograft Model

Animal models are crucial for evaluating the anti-tumor efficacy of this compound in a living system.

-

Cell Implantation: Human cancer cells are harvested and suspended in a suitable medium (e.g., HBSS or Matrigel).[9] The cell suspension is then subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NSG mice).[10]

-

Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. The mice are then randomized into control and treatment groups. The treatment group receives this compound (e.g., via intraperitoneal injection or oral gavage) according to a predetermined dosing schedule, while the control group receives the vehicle.[5]

-

Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.[10] Animal body weight and general health are also monitored.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and the tumors are excised, weighed, and processed for further analysis, such as histology (H&E staining) or Western blotting to confirm the in vivo mechanism of action.[4]

Caption: Workflow for an in vivo xenograft study.

Conclusion and Future Perspectives

This compound is a promising natural compound with potent and broad-spectrum anticancer activity. Its ability to simultaneously target multiple critical cellular processes—including apoptosis, autophagy, metabolism, and metastasis—makes it an attractive candidate for further preclinical and clinical development. Future research should focus on elucidating its complete pharmacokinetic and pharmacodynamic profiles, identifying additional molecular targets, and exploring its synergistic potential in combination with established chemotherapeutic agents and targeted therapies. The development of novel drug delivery systems could also enhance its bioavailability and tumor-specific targeting, paving the way for its potential use as a next-generation anticancer agent.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. This compound suppresses cancer cell proliferation and migration by impeding autophagy machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. texaschildrens.org [texaschildrens.org]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. bdbiosciences.com [bdbiosciences.com]

- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]

Formosanin C: A Comprehensive Technical Guide to its Biological Activities and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formosanin C, a steroidal saponin isolated from the rhizomes of Paris formosana Hayata, has emerged as a promising natural compound with a diverse range of biological activities. Traditionally used in folk medicine, modern scientific investigation has begun to unravel its complex pharmacological profile, revealing potent anti-cancer, anti-inflammatory, and immunomodulatory properties. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its mechanisms of action, relevant signaling pathways, and quantitative pharmacological data. The information is presented to support further research and potential therapeutic development.

Anti-Cancer Activity

This compound exhibits significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines. Its anti-cancer mechanisms are multifaceted, involving the induction of several forms of programmed cell death, including apoptosis, autophagy-mediated cell death, and ferroptosis.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against various cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | IC50 Value | Citation |

| HepG2 | Hepatocellular Carcinoma | 13.62 µg/mL (24h) | [1] |

| A549 | Lung Cancer | 4.2 µM (24h) | [1] |

| SW480 | Colon Cancer | 0.06 µM (24h) | [1] |

| HT-29 | Colorectal Cancer | Not explicitly stated, but apoptosis induced at µM concentrations. | [2] |

| Multiple Myeloma (H929, ARP1) | Multiple Myeloma | Effective at 2 µM (24h) | [3] |

| MH134 | Mouse Hepatoma | In vivo retardation of tumor growth at 1-2.5 mg/kg | [4] |

Mechanisms of Anti-Cancer Action

1. Induction of Apoptosis:

This compound triggers apoptosis through the intrinsic, mitochondria-dependent pathway. A key initiating event is the activation of caspase-2, which acts upstream of the mitochondria. This leads to a change in the mitochondrial membrane potential (ΔΨm), resulting in the release of cytochrome c and Smac/DIABLO into the cytosol.[2] These events culminate in the activation of caspase-9 and the executioner caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and subsequent DNA fragmentation.[2] The process is further supported by the upregulation of pro-apoptotic proteins Bax and Bak, and the downregulation of the anti-apoptotic protein Bcl-xL.[2]

2. Modulation of Autophagy:

This compound has a dual role in autophagy. It can induce the early stages of autophagy, as evidenced by the increased formation of autophagosomes (LC3-II).[5][6] However, it also appears to block the later stages of autophagic flux, leading to an accumulation of autophagosomes that does not proceed to degradation.[5][6] This blockage of the autophagic process contributes to cancer cell death.[5] In multiple myeloma cells, this compound-induced autophagy is mediated by the suppression of the PI3K/AKT/mTOR signaling pathway.[1][3]

3. Induction of Ferroptosis:

This compound is a novel inducer of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[7][8] It induces ferroptosis by promoting ferritinophagy, the autophagic degradation of the iron storage protein ferritin.[7][8] This process is mediated by the cargo receptor NCOA4. The degradation of ferritin releases free iron, which participates in the generation of lipid ROS, leading to oxidative stress and cell death.[7][8] The effects of this compound-induced ferroptosis can be reversed by the ferroptosis inhibitor ferrostatin-1.[9]

Anti-Inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators.[10][11]

Quantitative Data: Anti-Inflammatory Effects

| Parameter | Cell Line | Effective Concentration | Effect | Citation |

| NO Production | RAW 264.7 Macrophages | Dose-dependent | Inhibition of LPS-induced production | [10] |

| PGE2 Production | RAW 264.7 Macrophages | Dose-dependent | Inhibition of LPS-induced production | [10] |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | RAW 264.7 Macrophages | Dose-dependent | Inhibition of LPS-induced mRNA expression and release | [10] |

Mechanism of Anti-Inflammatory Action

The primary mechanism underlying the anti-inflammatory activity of this compound is the inhibition of the NF-κB signaling pathway.[10][11] In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound attenuates this cascade by downregulating the activation of the IKK complex, thereby preventing IκBα degradation and the nuclear translocation of NF-κB.[10]

Immunomodulatory Activity

This compound also exhibits immunomodulatory properties, suggesting its potential to enhance the body's immune response against pathogens and cancer cells.[4]

Quantitative Data: Immunomodulatory Effects

| Activity | System | Effective Concentration/Dose | Effect | Citation |

| Lymphocyte Blastogenesis | Human Peripheral Blood Cells | 0.03-0.16 µM | Enhancement of PHA-induced response | [4] |

| Lymphocyte Proliferation | ConA-stimulated Lymphocytes | 0.01-0.1 µM | Increased ³H-thymidine incorporation | [4] |

| Natural Killer (NK) Cell Activity | In vivo (mice) | 1-2.5 mg/kg (i.p.) | Activation | [4] |

| Interferon Production | In vivo (mice) | 2.5 mg/kg (i.p.) | Induction | [4] |

| Granulocyte/Macrophage Colony-Forming Cells (GM-CFC) | In vitro | 0.001-0.01 µM | Altered responsiveness | [4] |

Mechanism of Immunomodulatory Action

The precise molecular mechanisms underlying the immunomodulatory effects of this compound are still under investigation. However, the available data suggests that it can enhance the activity of various immune cells. For instance, it potentiates the proliferative response of lymphocytes to mitogens, indicating an effect on T-cell activation.[4] Furthermore, its ability to activate NK cells and induce interferon production in vivo suggests a role in enhancing innate anti-tumor and anti-viral immunity.[4] In a breast cancer mouse model, this compound in combination with radiofrequency ablation increased the proportion of IFNγ+ and TNFα+ CD8+ T cells, indicating an enhancement of the adaptive immune response.[12]

Experimental Protocols

A summary of the key experimental methodologies cited in the literature for evaluating the biological activities of this compound is provided below. For detailed protocols, please refer to the cited publications.

Cell Viability and Cytotoxicity Assays:

-

MTT Assay: Cancer cell lines are seeded in 96-well plates and treated with various concentrations of this compound for specified durations (e.g., 24, 48, 72 hours). MTT reagent is then added, and the resulting formazan crystals are dissolved in a suitable solvent. The absorbance is measured spectrophotometrically to determine cell viability.

-

LDH Cytotoxicity Assay: The release of lactate dehydrogenase (LDH) from damaged cells into the culture medium is quantified using a commercially available kit. This assay measures membrane integrity and cytotoxicity.[5]

Apoptosis Assays:

-

Annexin V/PI Staining: Cells are stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells.[5]

-

Western Blotting: The expression levels of key apoptosis-related proteins (e.g., caspases, Bcl-2 family members, PARP) are analyzed by separating cell lysates via SDS-PAGE, transferring the proteins to a membrane, and probing with specific primary and secondary antibodies.

Autophagy Assays:

-

LC3-II Western Blotting: The conversion of LC3-I to LC3-II is a hallmark of autophagosome formation. This is assessed by Western blotting for LC3. An increase in the LC3-II/LC3-I ratio indicates autophagy induction.[5]

-

Confocal Microscopy for LC3 Puncta: Cells are transfected with a GFP-LC3 plasmid or stained with an anti-LC3 antibody. The formation of fluorescent puncta, representing the recruitment of LC3 to autophagosome membranes, is visualized by confocal microscopy.[5]

Ferroptosis Assays:

-

Lipid ROS Measurement: The accumulation of lipid reactive oxygen species is measured using fluorescent probes such as C11-BODIPY581/591 followed by flow cytometry analysis.[9]

-

Intracellular Iron Measurement: The levels of intracellular ferrous iron are quantified using fluorescent probes like FerroOrange and analyzed by fluorescence microscopy or flow cytometry.[9]

Anti-inflammatory Assays:

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture medium of macrophages (e.g., RAW 264.7) is measured using the Griess reagent.

-

ELISA for Cytokines: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cell culture supernatants or serum are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[10]

-

Western Blotting for Inflammatory Proteins: The expression of iNOS, COX-2, and key components of the NF-κB pathway (e.g., phosphorylated IKK, IκBα, p65) is analyzed by Western blotting.[10]

Immunomodulatory Assays:

-

Lymphocyte Proliferation Assay: Peripheral blood mononuclear cells (PBMCs) or splenocytes are stimulated with mitogens (e.g., PHA, ConA) in the presence or absence of this compound. Proliferation is measured by ³H-thymidine incorporation or using colorimetric assays.[4]

-

Natural Killer (NK) Cell Activity Assay: The cytotoxic activity of NK cells against target tumor cells (e.g., YAC-1) is measured using a chromium-51 release assay or other cytotoxicity assays.

-

In Vivo Tumor Models: The anti-tumor and immunomodulatory effects of this compound are evaluated in rodent models bearing syngeneic or xenograft tumors. Tumor growth, survival rates, and immune cell populations within the tumor microenvironment are assessed.[4][12]

Conclusion

This compound is a natural product with a compelling and diverse pharmacological profile. Its ability to induce multiple forms of programmed cell death in cancer cells, suppress key inflammatory pathways, and enhance immune responses highlights its significant therapeutic potential. The detailed mechanisms of action, particularly the interplay between apoptosis, autophagy, and ferroptosis, offer multiple avenues for further investigation and drug development. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and scientists to explore the full therapeutic utility of this compound. Future studies should focus on optimizing its delivery, evaluating its efficacy and safety in more complex preclinical models, and exploring synergistic combinations with existing therapies.

References

- 1. This compound induces autophagy-mediated apoptosis in multiple myeloma cells through the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-induced apoptosis requires activation of caspase-2 and change of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Formosanin-C, an immunomodulator with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound suppresses cancer cell proliferation and migration by impeding autophagy machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Saponin this compound-Induced Ferritinophagy and Ferroptosis in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Saponin this compound-induced Ferritinophagy and Ferroptosis in Human Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound attenuates lipopolysaccharide-induced inflammation through nuclear factor-κB inhibition in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound attenuates lipopolysaccharide-induced inflammation through nuclear factor-κB inhibition in macrophages -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]

- 12. This compound promotes the curative efficacy of ultrasound-guided radiofrequency ablation in a mouse model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Formosanin C: A Technical Guide to its Anticancer Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formosanin C, a steroidal saponin isolated from the rhizomes of Paris formosana, has emerged as a promising natural compound with potent antitumor activities across a spectrum of cancer cell types.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anticancer effects of this compound, with a focus on its role in inducing apoptosis, modulating autophagy, inhibiting metastasis, and triggering ferroptosis. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Core Mechanisms of Action

This compound exerts its anticancer effects through a multi-pronged approach, targeting several key cellular processes essential for cancer cell survival, proliferation, and dissemination. The primary mechanisms of action identified to date include the induction of apoptosis, modulation of autophagy, inhibition of cell migration and invasion, and the induction of ferroptosis.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines.[3][4] The apoptotic cascade initiated by this compound involves both intrinsic and extrinsic pathways, characterized by key molecular events such as caspase activation, mitochondrial dysfunction, and DNA fragmentation.[1][4]

Signaling Pathway:

The apoptotic signaling cascade initiated by this compound predominantly follows the mitochondrial pathway.[1][3] Treatment with this compound leads to the activation of caspase-2, which acts upstream of the mitochondria.[1][4] This is followed by a change in the mitochondrial membrane potential (ΔΨm), leading to the release of cytochrome c and Smac/DIABLO from the mitochondria into the cytosol.[1][4] Cytosolic cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and subsequent DNA fragmentation.[1][4] Furthermore, this compound treatment results in an increased expression of the pro-apoptotic proteins Bax and Bak, and a decreased expression of the anti-apoptotic protein Bcl-xL on the mitochondria.[1]

Figure 1: Apoptotic signaling pathway induced by this compound.

Modulation of Autophagy

This compound has a dual role in regulating autophagy, a cellular recycling process that can either promote cell survival or cell death.[5][6] It has been shown to be both an inducer and a blocker of the autophagic flux.[5][6] This dual activity can lead to the accumulation of autophagosomes, ultimately contributing to cell death. In multiple myeloma cells, this compound induces autophagy-mediated apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway.

Signaling Pathway:

In multiple myeloma, this compound inhibits the PI3K/AKT/mTOR signaling pathway. This inhibition leads to the activation of autophagy, as evidenced by increased levels of LC3-II and Beclin 1.[7] The excessive autophagy ultimately triggers apoptosis, characterized by an increase in Bax and cleaved caspase-3, and a decrease in Bcl-2.

Figure 2: Autophagy-mediated apoptosis pathway induced by this compound.

Inhibition of Metastasis

This compound has demonstrated significant anti-metastatic effects by inhibiting the migration and invasion of cancer cells.[3] This is achieved through the suppression of matrix metalloproteinases (MMPs), enzymes that are crucial for the degradation of the extracellular matrix, a key step in metastasis.[3]

Mechanism:

Studies have shown that this compound can suppress the activity and expression of several MMPs, including MMP-1, -2, -3, -9, and -14.[3] By inhibiting these enzymes, this compound prevents cancer cells from breaking through the basement membrane and invading surrounding tissues and blood vessels, thereby inhibiting pulmonary metastasis in preclinical models.[3]

Figure 3: Anti-metastatic mechanism of this compound.

Induction of Ferroptosis

More recently, this compound has been identified as a novel inducer of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[8][9]

Mechanism:

This compound induces ferroptosis by promoting intracellular iron accumulation and increasing the formation of lipid ROS.[8][10] This effect is particularly potent in cancer cells with specific genetic backgrounds, such as those with p53 and oncogenic KRAS mutations.[8] The induction of ferroptosis by this compound can be reversed by the ferroptosis inhibitor ferrostatin-1.[10]

Figure 4: Ferroptosis induction by this compound.

Quantitative Data Summary

The cytotoxic effects of this compound have been quantified in various cancer cell lines. The 50% inhibitory concentration (IC50) values are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HT-29 | Colorectal Cancer | 1.0 ± 0.1 | Not Specified | [1] |

| Hep 3B | Hepatocellular Carcinoma | 0.8 ± 0.3 | Not Specified | [1] |

| A549 | Lung Cancer | 4.2 | 24 | [2] |

| SW480 | Colon Cancer | 0.06 | 24 | [2] |

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration.

-

Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C in the dark.[1]

-

Add 10% SDS in 0.01 N HCl to each well to dissolve the formazan crystals.[1]

-

Incubate the plate at 37°C overnight.[1]

-

Measure the absorbance at 590 nm using a microplate reader.[1]

-

Calculate cell viability as a percentage of the untreated control.

Figure 5: Workflow for MTT-based cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Harvest cells (approximately 1 x 10^5) by trypsinization and centrifuge at 800 g for 10 minutes at 4°C.[1]

-

Wash the cell pellet with HEPES buffered saline (HBS).

-

Resuspend the cells in HBS containing 1.25% (v/v) Annexin V-FITC.[1]

-

Incubate for a specified time at room temperature in the dark.

-

Add propidium iodide (PI) to the cell suspension just before analysis.

-

Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Harvest cells (1 x 10^5) and centrifuge at 800 g for 10 minutes at 4°C.[1]

-

Wash the cell pellet with HBS and resuspend in 70% ethanol at 4°C for fixation.[1]

-

Centrifuge the fixed cells and resuspend the pellet in HBS containing 40 µg/mL PI and 100 µg/mL RNase A.[1]

-

Incubate for 30 minutes at 37°C in the dark.[1]

-

Analyze the stained cells using a flow cytometer.

Western Blotting

-

Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a Bradford assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

-

Plate cells (1 x 10^5) in a six-well plate and treat as required.

-

Stain the cells with 5 µM rhodamine 123 for 30 minutes.[1]

-

Harvest and wash the cells.

-

Analyze the fluorescence intensity of the cells using a flow cytometer.

Conclusion

This compound is a multifaceted anticancer agent with a complex mechanism of action that involves the induction of apoptosis, modulation of autophagy, inhibition of metastasis, and induction of ferroptosis. Its ability to target multiple critical pathways in cancer progression underscores its potential as a valuable lead compound for the development of novel cancer therapeutics. Further research into its synergistic effects with existing chemotherapeutic agents and its efficacy in in vivo models will be crucial for its translation into clinical practice. This technical guide provides a foundational understanding of this compound's anticancer properties to aid researchers and drug development professionals in their ongoing efforts to combat cancer.

References

- 1. This compound‐induced apoptosis requires activation of caspase‐2 and change of mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound suppresses cancer cell proliferation and migration by impeding autophagy machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound-inhibited pulmonary metastasis through repression of matrix metalloproteinases on mouse lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-induced apoptosis requires activation of caspase-2 and change of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Using Integrated Bioinformatics Analysis to Identify Saponin this compound as a Ferroptosis Inducer in Colorectal Cancer with p53 and Oncogenic KRAS [mdpi.com]

- 6. Flow Cytometry for autophagy | alphavirus.org [alphavirus.org]

- 7. This compound induces autophagy-mediated apoptosis in multiple myeloma cells through the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Using Integrated Bioinformatics Analysis to Identify Saponin this compound as a Ferroptosis Inducer in Colorectal Cancer with p53 and Oncogenic KRAS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Saponin this compound-induced Ferritinophagy and Ferroptosis in Human Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Formosanin C: An In-depth Technical Guide to its Immunomodulatory Effects and Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract

Formosanin C, a steroidal saponin isolated from Paris formosana Hayata, has long been recognized in traditional medicine for its anti-inflammatory and anti-neoplastic properties.[1] Modern pharmacological studies have begun to elucidate the molecular mechanisms underpinning these effects, revealing this compound as a potent modulator of the immune system. This technical guide provides a comprehensive overview of the immunomodulatory activities of this compound, with a focus on its anti-inflammatory effects, its influence on various immune cell types, and its contribution to anti-tumor immunity. We delve into the core signaling pathways, primarily the NF-κB and related cascades, that are targeted by this compound. This document synthesizes quantitative data from key studies, details relevant experimental protocols, and provides visual diagrams of the molecular pathways to serve as a resource for researchers in immunology and drug development.

Introduction

This compound is a diosgenin-based steroidal saponin derived from the perennial herb Paris formosana Hayata (Liliaceae).[2] Historically used in folk remedies, its therapeutic potential is now being systematically investigated.[1] Its biological activities are diverse, ranging from direct anti-cancer effects, such as inducing apoptosis and ferroptosis, to significant immunomodulatory functions.[2][3] Understanding how this compound interacts with and modulates the immune system is crucial for its development as a potential therapeutic agent for a spectrum of disorders, including chronic inflammatory diseases and cancer. This guide aims to consolidate the current knowledge on its immunomodulatory profile and the molecular pathways it governs.

Immunomodulatory Effects of this compound

This compound exerts a dual immunomodulatory role: it suppresses excessive inflammatory responses while simultaneously enhancing specific immune cell functions that are critical for host defense and anti-tumor activity.

Anti-inflammatory Activity

One of the most well-documented effects of this compound is its potent anti-inflammatory activity. Studies utilizing lipopolysaccharide (LPS)-stimulated macrophages, a standard model for inducing an inflammatory response, have shown that this compound significantly inhibits the production of key pro-inflammatory mediators.[2][4]

-

Inhibition of Inflammatory Mediators: this compound dose-dependently reduces the secretion of nitric oxide (NO) and prostaglandin E2 (PGE2).[4]

-

Downregulation of Pro-inflammatory Enzymes: The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and PGE2 respectively, is suppressed at both the mRNA and protein levels.[2][4]

-

Suppression of Pro-inflammatory Cytokines: The compound effectively blocks the LPS-induced upregulation and release of crucial inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4][5]

Table 1: Summary of Anti-inflammatory Effects of this compound in LPS-Stimulated RAW264.7 Macrophages

| Parameter Measured | Effect of this compound Pre-treatment | Key Finding | Reference |

|---|---|---|---|

| Nitric Oxide (NO) Production | Dose-dependent reduction | Blunted LPS-induced production | [4] |

| Prostaglandin E2 (PGE2) Production | Dose-dependent reduction | Blunted LPS-induced production | [4] |

| iNOS mRNA & Protein Expression | Inhibition | Suppressed LPS-induced expression | [2][4] |

| COX-2 mRNA & Protein Expression | Inhibition | Suppressed LPS-induced expression | [2][4] |

| TNF-α mRNA & Protein Release | Dose-dependent reduction | Blocked LPS-induced upregulation | [4][5] |

| IL-1β mRNA & Protein Release | Dose-dependent reduction | Blocked LPS-induced upregulation | [4][5] |

| IL-6 mRNA & Protein Release | Dose-dependent reduction | Blocked LPS-induced upregulation |[4][5] |

Enhancement of Immune Cell Function

Beyond its anti-inflammatory effects, this compound also demonstrates immune-enhancing properties, suggesting a role as a true immunomodulator rather than a simple immunosuppressant.

-

Lymphocyte Proliferation: this compound enhances the blastogenic response of human peripheral blood cells to phytohemagglutinin (PHA) and increases ³H-thymidine incorporation in Concanavalin A (Con A)-stimulated mouse lymphocytes, indicating it can promote T-cell proliferation.[1][6]

-

Natural Killer (NK) Cell Activity: In vivo, intraperitoneal administration of this compound activates natural killer cell activity, a critical component of the innate immune system's defense against tumors and viral infections.[1]

-

Interferon Production: The compound has been shown to be an interferon inducer, with peak blood levels observed 24 hours after injection.[1]

-

Granulocyte/Macrophage Colony Formation: It alters the responsiveness of granulocyte/macrophage colony-forming cells (GM-CFC), suggesting an influence on myelopoiesis.[1]

Table 2: Summary of this compound's Effects on Immune Cell Functions

| Immune Cell/Function | Experimental Model | This compound Concentration/Dose | Observed Effect | Reference |

|---|---|---|---|---|

| Human Lymphocyte Proliferation | PHA-stimulated peripheral blood cells | 0.03-0.16 µM | Significant enhancement of blastogenic response | [1] |

| Mouse Lymphocyte Proliferation | Con A-stimulated splenocytes | 0.01-0.1 µM | Significant increase in ³H-thymidine incorporation | [1] |

| Natural Killer (NK) Cell Activity | In vivo (mice) | 1-2.5 mg/kg (i.p.) | Activation of NK cell activity | [1] |

| Interferon Production | In vivo (mice) | 2.5 mg/kg (i.p.) | Marked induction of interferon | [1] |

| GM-CFC Responsiveness | In vitro | 0.001-0.01 µM | Altered responsiveness to L929 conditioned medium |[1] |

Role in Anti-Tumor Immunity

The immunomodulatory properties of this compound are intrinsically linked to its anti-cancer activity. By modulating the host immune system, it can create a less favorable environment for tumor growth and potentiate the effects of other therapies.[1][7]

-

Tumor Growth Retardation: Treatment with this compound has been shown to slow the growth of subcutaneously transplanted MH134 mouse hepatoma.[1]

-

Synergy with Chemotherapy: It potentiates the anti-tumor activity of 5-fluorouracil against the same hepatoma model.[1][8]

-

Enhancement of Adaptive Immunity: In a mouse model of breast cancer, the combination of this compound with radiofrequency ablation (RFA) significantly increased serum levels of immunoglobulins (IgG, IgM, IgA) and enhanced the adaptive immune response.[7]

-

Modulation of Tumor Microenvironment: The combined RFA and this compound treatment increased the proportion of IFNγ⁺ and TNFα⁺ CD8⁺ T cells and CD107a⁺ CD8⁺ T cells within the tumor-infiltrating lymphocytes, indicating an activation of cytotoxic T-cells.[7]

Table 3: Summary of this compound's Effects on Anti-Tumor Immunity

| Cancer Model | Co-treatment | Parameter Measured | Observed Effect | Reference |

|---|---|---|---|---|

| MH134 Mouse Hepatoma | None | Tumor Growth | Retarded growth at 1-2.5 mg/kg | [1] |

| MH134 Mouse Hepatoma | 5-Fluorouracil | Antitumor Activity | Potentiation of 5-FU's effect | [1][8] |

| Orthotopic Breast Tumor | Radiofrequency Ablation (RFA) | Serum Immunoglobulins (IgG, IgM, IgA) | Significant increase vs. control or single treatment | [7] |

| Orthotopic Breast Tumor | Radiofrequency Ablation (RFA) | Tumor-Infiltrating Lymphocytes | Increased proportion of IFNγ⁺, TNFα⁺, CD107a⁺ CD8⁺ T cells |[7] |

Core Signaling Pathways

The immunomodulatory effects of this compound are mediated through the regulation of key intracellular signaling cascades. The most prominently identified target is the NF-κB pathway.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[2] In resting cells, NF-κB dimers (e.g., p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals like LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and proteasomal degradation, freeing the NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (iNOS, COX-2, TNF-α, IL-1β, IL-6).[2][9]

This compound exerts its anti-inflammatory effects by directly intervening in this cascade. Mechanistic studies show that it inhibits LPS-induced inflammation through the downregulation of the IκB kinase (IKK), IκB, and subsequent nuclear translocation of the p65 subunit of NF-κB.[2][4]

Potential Involvement of MAPK and Other Pathways

While NF-κB is a primary target, other pathways are likely involved in the broader effects of this compound.

-

MAPK Pathway: Mitogen-activated protein kinase (MAPK) pathways (including p38, JNK, and ERK) are often upstream regulators of NF-κB activation in response to stimuli like LPS.[2] While direct inhibition of MAPK by this compound in an inflammatory context is yet to be fully elucidated, studies in pancreatic cancer show it can induce cell death via a ROS-p38 mediated mechanism.[10][11] This suggests a potential for cross-talk and regulation of the MAPK pathway, which warrants further investigation in immune cells.

-

Autophagy and Apoptosis: In cancer cells, this compound has a complex effect on autophagy, a cellular degradation process. It acts as both an inducer of early-stage autophagy and a blocker of its later stages (autophagic flux).[3][12] This blockage leads to an accumulation of autophagosomes and ultimately contributes to apoptotic cell death.[3] While primarily studied in oncology, the interplay between autophagy and inflammation is well-established, suggesting another potential mechanism for its immunomodulatory effects.

Detailed Experimental Protocols

The following are methodologies for key experiments cited in the literature for assessing the immunomodulatory effects of this compound.

Cell Culture and Treatment (Anti-inflammatory Assay)

-

Cell Line: RAW264.7 murine macrophage cell line.[2]

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Experimental Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability, 6-well for protein/RNA). They are pre-treated with various concentrations of this compound (e.g., 1, 5, 10 µM) for a specified time (e.g., 1 hour) before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[2][4]

Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Briefly, supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid). The absorbance is measured at 540 nm, and nitrite concentration is calculated from a sodium nitrite standard curve.[2]

-